5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and CNS depressive properties .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to changes in cellular functions . The exact mode of interaction and the resulting changes depend on the specific target and the cellular context.
Biochemical Pathways
The affected pathways include those regulated by the target kinases. For instance, the inhibition of tyrosine kinase can affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of BCR-ABL can disrupt the BCR-ABL signaling pathway, which is implicated in certain types of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the cellular context. Generally, the inhibition of the target kinases can lead to the disruption of the associated signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other signaling molecules and the state of the target cells, can also influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One notable method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . This method does not require any external photosensitizer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned photochemical dehydrogenation process. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substituents can be introduced at various positions on the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Typically involves irradiation in DMSO in the presence of air.
Substitution: Various substituents can be introduced using appropriate reagents under standard organic synthesis conditions.
Major Products Formed
Scientific Research Applications
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has a broad spectrum of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A closely related compound with similar biological activities.
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Another derivative with potential as a kinase inhibitor.
Uniqueness
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for drug development .
Biological Activity
5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has gained attention due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound.
- Molecular Formula : C9H9N3OS
- Molecular Weight : 207.25 g/mol
- CAS Number : 850628-76-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various methods have been reported in literature, focusing on optimizing yields and purity.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives inhibited cell proliferation and induced apoptosis in human colon cancer cells (HCT116) .
Kinase Inhibition
This compound has been explored for its ability to inhibit specific kinases, including cyclin-dependent kinases (CDKs) and protein kinases such as GSK3-β. These kinases are crucial in regulating cell cycle and apoptosis pathways, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
Some studies have suggested that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial activity. For example, certain analogs showed effectiveness against fungal strains like Saccharomyces cerevisiae and Cryptococcus neoformans, indicating a potential role in treating fungal infections .
Case Studies
Therapeutic Potential
The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to target multiple pathways involved in tumor growth and microbial resistance makes it a promising candidate for further research.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-7(13)11-8-6(5)4-10-9(12-8)14-2/h3-4H,1-2H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYQIHQFJOCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NC=C12)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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